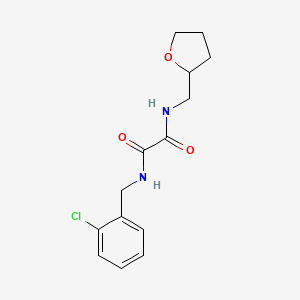

N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

描述

N1-(2-Chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a tetrahydrofuran-2-ylmethyl substituent at the N2 position. Oxalamides are valued for their modular synthesis, enabling tailored substitution patterns to optimize physicochemical and biological properties .

属性

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-12-6-2-1-4-10(12)8-16-13(18)14(19)17-9-11-5-3-7-20-11/h1-2,4,6,11H,3,5,7-9H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPGGNBVWRPAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-ylmethylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

科学研究应用

Structure and Composition

- Molecular Formula : C15H18ClN3O3

- Molecular Weight : 319.77 g/mol

- IUPAC Name : N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Chemical Structure : The compound features a chlorobenzyl group and a tetrahydrofuran moiety, which contribute to its unique properties.

Medicinal Chemistry

This compound has shown promise in various medicinal applications:

- Anticancer Activity : Research indicates that compounds with oxalamide structures can inhibit specific protein kinases involved in cancer progression. For instance, similar oxalamides have been studied for their ability to modulate c-MET activity, a target in cancer therapies .

- Antimicrobial Properties : Some derivatives of oxalamides exhibit antimicrobial activity against various pathogens. This suggests potential use in developing new antibiotics or antifungal agents.

Materials Science

The compound's unique structural features allow for potential applications in materials science:

- Polymer Synthesis : Oxalamides are often utilized as monomers in the synthesis of high-performance polymers. Their incorporation can enhance thermal stability and mechanical properties.

- Nanomaterials : The ability to functionalize surfaces with oxalamide derivatives opens avenues for creating nanomaterials with tailored properties for electronics and catalysis.

Chemical Research

In chemical research, this compound serves as a valuable building block:

- Synthesis of Complex Molecules : Its reactive functional groups enable the synthesis of more complex molecules through various organic reactions, including coupling reactions and nucleophilic substitutions.

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer explored the effects of oxalamide derivatives on cancer cell lines. The findings indicated that certain compounds inhibited tumor growth by targeting specific signaling pathways involved in cell proliferation . this compound was noted for its promising activity against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of oxalamides revealed that several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, emphasizing the importance of substituents on the benzyl group . this compound was included among the compounds tested, showing moderate antibacterial effects.

作用机制

The mechanism by which N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or receptor functions, depending on the context of its application. Detailed studies are required to elucidate the precise mechanisms involved.

相似化合物的比较

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Metabolic Stability and Toxicity

- The target’s THF group may similarly hinder hydrolysis, though chlorine’s electronegativity could alter susceptibility .

- Toxicological data for S336 (NOEL = 100 mg/kg bw/day) () suggests oxalamides with non-halogenated aryl groups are safer.

生物活性

N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure

The compound features a unique structure that includes a chlorobenzyl group and a tetrahydrofuran moiety, which may contribute to its biological properties. The oxalamide linkage is significant for its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Modulation : The compound may act as a modulator of specific protein kinases, influencing cellular processes such as proliferation and apoptosis .

- Receptor Binding : The structural components allow for π-π interactions and hydrogen bonding with target receptors, potentially altering signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features exhibit various biological activities, including:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Antimicrobial | Activity against specific bacterial strains | |

| Enzyme Inhibition | Modulation of kinase activity |

Case Studies

- Anticancer Activity : A study found that oxalamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

- Enzyme Interaction : Research indicated that related compounds could effectively inhibit certain kinases involved in cancer progression, highlighting the potential therapeutic applications of this class of compounds .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Functionalization : Starting materials are functionalized to introduce the chlorobenzyl and tetrahydrofuran groups.

- Coupling Reaction : The oxalamide linkage is formed through coupling reactions under controlled conditions.

The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

常见问题

Q. What synthetic strategies are recommended for preparing N1-(2-chlorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, and how can reaction yields be optimized?

Answer: The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride intermediates. For example, analogous compounds in the evidence used TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine (TEA) as coupling agents in dichloromethane (DCM) or dioxane . Key steps include:

- Amine activation : React the tetrahydrofuran-methylamine derivative with oxalyl chloride or activated esters.

- Coupling : Add the 2-chlorobenzylamine component under controlled pH (e.g., using TEA to maintain basic conditions).

- Purification : Use silica gel chromatography or recrystallization to isolate the product.

Yields can be improved by optimizing stoichiometry (e.g., 1.2 equivalents of TBTU) and reaction time (6–24 hours). For instance, similar compounds achieved yields of 30–55% .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer: A multi-technique approach is critical:

- LC-MS (APCI+) : Confirm molecular weight (e.g., observed m/z 423.27 for a related compound ).

- HPLC : Assess purity (>90% is typical for research-grade compounds ).

- 1H/13C NMR : Assign protons and carbons, particularly the 2-chlorobenzyl aromatic signals (δ 7.28–7.45 ppm) and tetrahydrofuran methylene groups (δ 3.56–4.75 ppm) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. How can researchers troubleshoot low yields or impurities during synthesis?

Answer: Common issues and solutions:

- Low yields : Optimize reaction temperature (e.g., 50°C for coupling steps ) or use excess coupling agents (e.g., 1.5x TBTU).

- Impurities : Employ silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC . For stereoisomeric mixtures, chiral columns may resolve enantiomers .

- Byproducts : Monitor for dimerization (e.g., 23% dimer in a related synthesis ) via LC-MS and adjust stoichiometry.

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-chlorobenzyl vs. 4-chlorophenyl) impact biological activity in oxalamide-based antiviral agents?

Answer: Evidence from HIV entry inhibitors suggests:

- Chlorine position : 4-Chlorophenyl derivatives showed higher antiviral potency (EC₅₀ < 1 µM) compared to 3-chloro analogs . The 2-chlorobenzyl group may enhance lipophilicity, improving membrane permeability but potentially reducing solubility.

- Heterocyclic substituents : The tetrahydrofanylmethyl group could mimic natural ligands, as seen in compounds targeting the CD4-binding site of HIV .

- SAR studies : Systematic replacement of substituents (e.g., morpholino vs. piperidinyl groups ) can optimize binding affinity.

Q. What methodologies are recommended for resolving stereoisomers in oxalamide derivatives?

Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers .

- Stereoselective synthesis : Employ chiral auxiliaries or enantiopure starting materials (e.g., tert-butyl piperidine carboxylates ).

- NMR analysis : Detect diastereomeric splitting in proton signals (e.g., δ 4.65 ppm for piperidinyl hydrogens ).

Q. How can researchers design derivatives of this compound to improve metabolic stability?

Answer:

- Modify labile groups : Replace ester or hydroxyl moieties (e.g., in tetrahydrofanylmethyl) with stable ethers or fluorinated groups .

- Cytochrome P450 resistance : Introduce bulky substituents (e.g., adamantyl groups ) to hinder oxidative metabolism.

- Prodrug strategies : Mask polar groups (e.g., hydroxyls) as acetates or phosphates to enhance bioavailability .

Q. What in vitro assays are suitable for evaluating antiviral efficacy and mechanism of action?

Answer:

- HIV entry inhibition : Use pseudotyped virus assays with TZM-bl cells to measure EC₅₀ values .

- Target engagement : Surface plasmon resonance (SPR) or fluorescence polarization assays to assess binding to CD4 or gp120 .

- Cytotoxicity : Test in MT-4 or PBMCs to determine selectivity indices (CC₅₀/EC₅₀) .

Q. What toxicological parameters should be prioritized in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。